molecular formula C11H6Cl5NO3 B12659373 Perchlorophenyl 5-oxo-D-prolinate CAS No. 50654-95-0

Perchlorophenyl 5-oxo-D-prolinate

Cat. No.: B12659373
CAS No.: 50654-95-0
M. Wt: 377.4 g/mol
InChI Key: ZKGMBAZWQLUSMW-GSVOUGTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perchlorophenyl 5-oxo-D-prolinate typically involves the esterification of 5-oxo-D-proline with pentachlorophenol. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Perchlorophenyl 5-oxo-D-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Perchlorophenyl 5-oxo-D-prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Perchlorophenyl 5-oxo-D-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Pentachlorophenyl 5-oxo-L-prolinate
  • Pentachlorophenyl 5-oxo-D-prolinate

Uniqueness

Perchlorophenyl 5-oxo-D-prolinate is unique due to its specific structural features and reactivity. The presence of the pentachlorophenyl group imparts distinct chemical properties, making it valuable for specific synthetic applications .

Properties

CAS No.

50654-95-0

Molecular Formula

C11H6Cl5NO3

Molecular Weight

377.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2R)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m1/s1

InChI Key

ZKGMBAZWQLUSMW-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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